Vellosimine

Overview

Description

Vellosimine is an indole alkaloid belonging to the sarpagine family, which has been synthesized from natural sources and has garnered interest due to its complex molecular structure and potential biological activities. The synthesis of this compound has been achieved through various methods, with a focus on enantiospecific approaches to preserve its stereochemical integrity. The compound has been traditionally associated with the treatment of malaria, as evidenced by the use of the stem bark of Geissospermum vellosii, which contains this compound among other indole alkaloids .

Synthesis Analysis

The synthesis of (+)-vellosimine has been accomplished through a stereospecific total synthesis approach, starting from commercially available D-(+)-tryptophan methyl ester. Key steps in the synthesis include an asymmetric Pictet-Spengler reaction and a stereocontrolled intramolecular palladium-coupling reaction, leading to an overall yield of 27% . Other methods have also been developed, such as a short synthesis leveraging desymmetrization via intramolecular cyclization , and an asymmetric synthesis enabled by a sequential nucleophilic addition/cyclization process . Additionally, the first enantiospecific total synthesis of 16-epi-vellosimine, a related compound, has been reported, highlighting the importance of the Corey-Kim oxidation in the synthesis of important biogenetic intermediates .

Molecular Structure Analysis

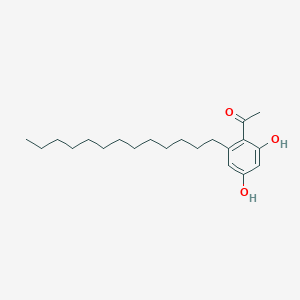

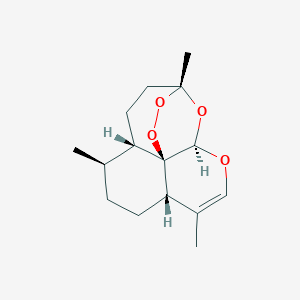

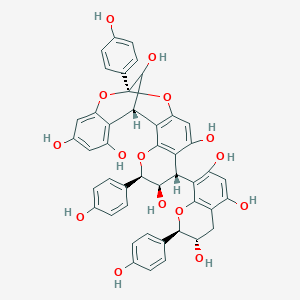

This compound's molecular structure is characterized by its indole fused azabicyclo[3.3.1]nonane core, which is a common feature among sarpagine alkaloids. The structural variations in this family of alkaloids often arise from oxidative transformations of the carboskeleton and the presence of different absolute configurations at the C-16 atom . The molecular structure of this compound has been elucidated through various synthetic approaches that aim to maintain the integrity of its complex stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are diverse and include the Pictet-Spengler reaction, palladium-coupling reactions, and reductive cyclizations. For instance, a SmI2-mediated reductive cyclization has been highlighted for constructing the strained quinuclidine moiety of this compound . These reactions are crucial for forming the intricate structure of this compound and its derivatives, and they often require careful control of reaction conditions to achieve the desired stereochemistry.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the synthesis and structural analyses imply that this compound possesses the typical properties of indole alkaloids, such as being nitrogen-rich heterocycles. The indole core and the azabicyclo[3.3.1]nonane structure suggest that this compound is likely to exhibit basicity due to the presence of a tertiary amine and may have significant aromatic character due to the indole moiety. The physical properties such as solubility, melting point, and stability would be influenced by these structural features and the specific functional groups present in the molecule.

Scientific Research Applications

Synthesis and Chemical Properties

- Vellosimine has been synthesized from D-(+)-tryptophan methyl ester using asymmetric Pictet-Spengler reaction and stereocontrolled intramolecular palladium-coupling reactions. This approach provides a basis for the production of sarpagine/ajmaline indole alkaloids, including this compound (Wang & Cook, 2000).

Biological and Pharmacological Activities

- Antiplasmodial Activity : this compound, isolated from Geissospermum vellosii, has shown in vitro antiplasmodial activity against Plasmodium falciparum, supporting its use as an antimalarial agent by native populations in South America (Mbeunkui et al., 2012).

- Role in Biosynthesis Pathways : this compound reductase, an enzyme isolated from Rauwolfia cell cultures, specifically converts this compound into 10-deoxysarpagine, indicating its role in the biosynthesis of sarpagine alkaloids (Pfitzner et al., 1984).

- Antinociceptive Effects : Geissospermum vellosii, which contains this compound, has demonstrated antinociceptive effects in behavioral models of nociception, indicating potential pain-relieving properties (Werner et al., 2009).

- Anticholinesterase Activity : Extracts from Geissospermum vellosii, rich in this compound, have shown inhibitory activity against cholinesterase, suggesting potential applications in cognitive disorders such as Alzheimer's Disease (Lima et al., 2009).

Mechanism of Action

Target of Action

Vellosimine, also known as (+)-Vellosimine, is an indole alkaloid It’s known that indole alkaloids often interact with various proteins and enzymes in the body, affecting cellular functions and processes .

Mode of Action

As an indole alkaloid, it likely interacts with its targets by binding to them, thereby altering their function . This can lead to changes in cellular processes and pathways.

Biochemical Pathways

This compound is part of the sarpagine group of indole alkaloids . The biosynthetic pathway leading from strictosidine to the antiarrhythmic monoterpenoid indole alkaloid ajmaline involves the conversion of the sarpagan structure (16-epi-vellosimine) to the ajmalan system (vinorine) by vinorine synthase . This suggests that this compound may play a role in the biosynthesis of other indole alkaloids.

Pharmacokinetics

Like other indole alkaloids, it’s likely that this compound is absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

This compound has been found to possess modest anticancer activity . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the growth or proliferation of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues . .

Safety and Hazards

properties

IUPAC Name |

(1S,12S,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHASSCPGKAMILD-VICVVEARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318281 | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6874-98-2 | |

| Record name | Vellosimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6874-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vellosimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006874982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vellosimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELLOSIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04956U0JGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Vellosimine?

A1: this compound has a molecular formula of C21H22N2O3 and a molecular weight of 350.4 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers often use techniques like UV, IR, MS, 1H NMR, and 13C NMR to characterize this compound. [, , , , ]

Q3: What is the significance of this compound in alkaloid biosynthesis?

A3: this compound plays a crucial role as a biosynthetic precursor for other alkaloids. It's a key intermediate in the biosynthesis of ajmaline, a compound with antiarrhythmic properties. [, , , ]

Q4: Which enzymes are involved in this compound biosynthesis?

A4: Polyneuridine aldehyde esterase (PNAE) is a key enzyme in this compound biosynthesis. It catalyzes the conversion of polyneuridine aldehyde to epi-vellosimine, the immediate precursor of this compound. [, , ]

Q5: What is known about the structure and function of PNAE?

A5: PNAE belongs to the α/β hydrolase superfamily and displays high substrate specificity. Studies using site-directed mutagenesis have identified its catalytic triad. [, ]

Q6: Have there been successful total syntheses of this compound?

A6: Yes, several total syntheses of this compound have been achieved. These syntheses often start from D-(+)-tryptophan methyl ester and employ reactions like the asymmetric Pictet-Spengler reaction and stereocontrolled Dieckmann cyclization. [, , , , , ]

Q7: What are some key reactions utilized in the synthesis of this compound?

A7: Common reactions include the [5+2] cycloaddition, ring enlargement reactions, and SmI2-mediated reductive cyclization. Palladium-catalyzed cross-coupling reactions are also employed for introducing specific functional groups. [, , , ]

Q8: What are the challenges associated with this compound synthesis?

A8: The presence of a rigid cage-like structure in this compound presents challenges for stereoselective synthesis. Additionally, the molecule contains multiple reactive functional groups, requiring careful consideration of protecting group strategies. [, , ]

Q9: In which plant species has this compound been found?

A9: this compound has been isolated from several Rauvolfia species, including Rauvolfia verticillata, Rauvolfia salicifolia, and Rauvolfia yunnanensis. It's also found in other plant genera such as Geissospermum (Geissospermum vellosii). [, , , , , ]

Q10: What other alkaloids are commonly found alongside this compound?

A10: this compound is often found alongside other indole alkaloids, including ajmaline, reserpine, serpentine, yohimbine, ajmalicine, and sarpagine. [, , ]

Q11: What are the known pharmacological activities of this compound?

A11: While research on this compound's specific pharmacological activities is ongoing, one study indicated its potential antimycobacterial properties against an isoniazid-resistant strain of Mycobacterium tuberculosis. []

Q12: What are the potential future directions for this compound research?

A12: Future research could focus on:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)

![3-Amino-3-azabicyclo[3.3.0]octane hydrochloride](/img/structure/B128400.png)